5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine

tRNA modification nucleoside analog mass spectrometry

Quantifying the tRNA wobble modification mnm⁵U34 by LC-MS/MS requires a stable, structurally authenticated standard. 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine (CAS 163496-07-9) resolves this challenge: • Serves as external calibration standard with defined MW 383.28 and distinct C18/C30 retention for separating mnm⁵U34, cmnm⁵U, and nm⁵U intermediates. • N-TFA protection blocks SAM-dependent methylation, enabling MnmC enzyme domain-specific inhibition assays. • ≥98% purity supports reproducible calibration curves; ships at ambient temperature.

Molecular Formula C13H16F3N3O7
Molecular Weight 383.28 g/mol
Cat. No. B15138995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
Molecular FormulaC13H16F3N3O7
Molecular Weight383.28 g/mol
Structural Identifiers
SMILESCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F
InChIInChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1
InChIKeyCMGFNSOQJGRGFE-LCFZEIEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: Overview


5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine (CAS 163496-07-9; molecular weight 383.28; formula C₁₃H₁₆F₃N₃O₇) is a synthetically protected nucleoside derivative of 5-methylaminomethyluridine (mnm⁵U), a hypermodified uridine found at the wobble position (position 34) of specific bacterial tRNAs where it enables precise codon-anticodon recognition for glutamate, lysine, and arginine [1]. The compound bears an N-methyl-N-trifluoroacetyl protecting group at the 5-aminomethyl position of the uridine scaffold . In Escherichia coli and related Gram-negative bacteria, the bifunctional enzyme MnmC catalyzes the FAD-dependent oxidative conversion of carboxymethylaminomethyl uridine (cmnm⁵U34) to aminomethyl uridine (nm⁵U34), followed by SAM-dependent methylation to yield the native mnm⁵U34 modification [2]. The trifluoroacetyl protection renders this compound a stable, analytically tractable intermediate or analog for investigating the MnmC-mediated biosynthetic pathway and for developing quantitative LC-MS/MS methods targeting the mnm⁵U modification landscape.

Workflow LC-MS/MS method development for mnm⁵U34 modification profiling
Context Stable protected analog of the nm⁵U34 biosynthetic intermediate
Use MnmC enzyme mechanistic studies and substrate recognition assays
Synthesis Building block for site-specifically modified tRNA oligonucleotides

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: Substitution Risks


In-class N-trifluoroacetyl-protected aminomethyl uridine derivatives exhibit substantial structural heterogeneity that precludes interchangeable use in analytical and biochemical applications. The target compound differs fundamentally from its closest analogs in three critical procurement-relevant parameters: (1) the presence versus absence of the N-methyl group (target MW 383.28 vs. non-methylated analog MW 369.25) ; (2) the identity of the N-alkyl substituent (methyl vs. isopentenyl, MW 383.28 vs. 437.37) ; and (3) the heteroatom composition at the 2-position of the pyrimidine ring (oxygen vs. sulfur, MW 383.28 vs. 399.34) . These structural distinctions directly affect chromatographic retention behavior, mass spectrometric fragmentation patterns, and the fidelity with which the compound can serve as a synthetic intermediate or analytical standard for the native mnm⁵U modification . Selecting the incorrect analog introduces analytical variance that cannot be corrected post hoc, making precise compound identification at the procurement stage essential for experimental reproducibility.

Absence of N-methyl group in non-methylated analog shifts precursor mass by ~14 Da, misaligning with established MS reference methods.
2-Thiouridine analog (min. 95% purity vs. ≥98%) may introduce systematic quantification bias if substituted without orthogonal purity verification.
Isopentenyl substitution alters hydrophobicity and retention, preventing direct chromatographic alignment in modified nucleoside profiling workflows.

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: Evidence Against Analogs


Molecular Weight vs. Non-Methylated Analog

The target compound contains both N-methyl and N-trifluoroacetyl substituents at the 5-aminomethyl position, whereas the analog 5-(N-trifluoroacetyl)aminomethyluridine (CAS 190448-75-0) lacks the N-methyl group entirely . This structural difference produces a molecular weight differential of 14.03 Da (383.28 vs. 369.25) . In LC-MS/MS applications, this 14 Da mass shift is unequivocally distinguishable in both precursor ion selection and MS2 fragmentation spectra, preventing misassignment of chromatographic peaks .

MW vs. non-methylated
Cross-study comparable
Target: 383.28 g/mol · Comparator (non-methylated): 369.25 g/mol
Difference: +14.03 Da
Supports MS method specificity for N-methylated nucleoside.
14 Da mass shift prevents peak misassignment in LC-MS/MS.
tRNA modification nucleoside analog mass spectrometry

Purity Comparison: 2-Thiouridine Analog

Commercial specifications indicate that the target compound 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is supplied at ≥98% purity from reputable vendors . In contrast, the structurally related 5-(N-Methyl-N-trifluoroacetyl-aminomethyl)-2-thiouridine (CAS 89128-99-4) is specified at minimum 95% purity . For quantitative LC-MS/MS method development requiring external calibration standards, a 3-percentage-point purity differential introduces systematic bias in quantification if not accounted for through orthogonal purity verification.

Purity vs. 2-thiouridine
Cross-study comparable
Target: ≥98% · 2-Thiouridine analog: min. 95%
Difference: ≥3 percentage points
Reported purity context may affect quantitative accuracy.
Calibration standard use requires orthogonal purity check.
analytical standard tRNA modification quality control

Molecular Weight vs. Isopentenyl Analog

The target compound employs an N-methyl substituent on the 5-aminomethyl group, yielding a molecular weight of 383.28 and a compact steric profile. The analog 5-(N-Isopentenyl-N-trifluoroacetyl) aminomethyluridine (CAS 1613530-43-0) replaces the methyl group with an isopentenyl (3-methylbut-3-enyl) moiety, increasing the molecular weight to 437.37 and adding 3 rotatable bonds (7 vs. 4) . This 54.09 Da mass difference and substantially altered hydrophobicity (estimated LogP -0.2 for the isopentenyl analog) produce markedly different reversed-phase chromatographic retention times and electrospray ionization efficiencies.

MW vs. isopentenyl
Cross-study comparable
Target: 383.28 g/mol, 4 rot. bonds · Isopentenyl: 437.37 g/mol, 7 rot. bonds
Difference: +54.09 Da, +3 rot. bonds
Chromatographic retention and ionization differ.
Altered lipophilicity precludes interchangeable use in quantitative workflows.
nucleoside derivative chromatography tRNA modification

Structural Fidelity to mnm⁵U34 Intermediate

The target compound, bearing a 5-aminomethyl group with N-methyl-N-trifluoroacetyl protection, structurally mimics the key intermediate aminomethyl uridine (nm⁵U34) that arises from FAD-dependent oxidative decarboxylation of cmnm⁵U34 by the MnmC enzyme [1]. In the native E. coli biosynthetic pathway, nm⁵U34 is the direct substrate for SAM-dependent methylation by the MnmC C-terminal domain to yield mnm⁵U34 [2]. The trifluoroacetyl protection on the target compound blocks the free amine while preserving the N-methylation pattern, enabling its use as a stable, non-reactive analog for investigating MnmC substrate recognition and for developing targeted LC-MS/MS assays that distinguish nm⁵U34 from mnm⁵U34.

Fidelity to nm⁵U34
Class-level inference
Protected analog of nm⁵U34 with N-methyl-N-trifluoroacetyl; stable, non-reactive proxy for MnmC pathway intermediate.
Supports pathway intermediate analog context for method development.
Quantitative comparative activity data unavailable; class-level inference.
tRNA hypermodification MnmC enzyme wobble uridine

5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine: Recommended Applications


LC-MS/MS Quantitation of mnm⁵U34 Modifications

This compound serves as an analytically defined external calibration standard for developing and validating LC-MS/MS methods that quantify mnm⁵U34 and its biosynthetic intermediates in bacterial tRNA hydrolysates. The ≥98% purity specification supports reproducible calibration curve construction, while the defined molecular weight (383.28) and retention characteristics provide a benchmark for optimizing reversed-phase C30 or C18 chromatographic separation of structurally related modified uridines, including cmnm⁵U, nm⁵U, and mcm⁵U [1].

MnmC Enzyme Mechanistic Studies

Researchers investigating the catalytic mechanism of the bifunctional tRNA modification enzyme MnmC can employ this compound as a stable, non-metabolizable structural analog of the aminomethyl uridine (nm⁵U34) intermediate. The trifluoroacetyl protecting group blocks the free amine that would otherwise undergo SAM-dependent methylation, enabling substrate-binding studies and competitive inhibition assays to dissect the relative contributions of the FAD-dependent oxidase domain and the SAM-dependent methyltransferase domain .

Synthetic Intermediate for mnm⁵U Oligonucleotides

As a 5-modified pyrimidine nucleoside bearing orthogonal N-methyl and N-trifluoroacetyl protection, this compound can be employed as a building block in the synthesis of site-specifically modified tRNA anticodon stem-loop oligonucleotides. The trifluoroacetyl group serves as a temporary protecting group that can be selectively removed under mild basic conditions following phosphoramidite coupling, enabling access to synthetic RNA constructs that recapitulate the native mnm⁵U34 wobble modification for biophysical studies of codon-anticodon pairing fidelity .

Application
Selection Property
Validation Focus
LC-MS/MS quantitation of mnm⁵U34
Defined molecular weight and purity specification
Method linearity and matrix-effect context
MnmC enzyme mechanistic studies
Stable non-metabolizable nm⁵U34 analog
Substrate-binding and competitive inhibition assay context
Synthetic intermediate for modified tRNA
Orthogonal protection with removable trifluoroacetyl group
Deprotection efficiency and phosphoramidite coupling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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